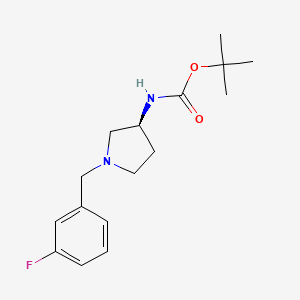

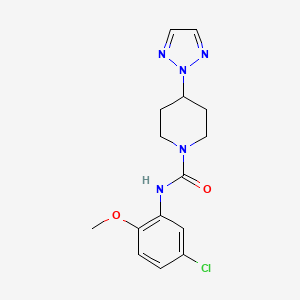

(S)-叔丁基 1-(3-氟苄基)吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

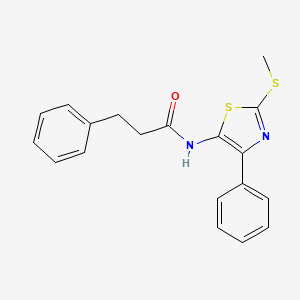

The compound "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" is a chiral molecule that is likely to be of interest due to its potential biological activity or as an intermediate in the synthesis of pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include resolution of enantiomers, protection and deprotection of functional groups, and various other transformations. For example, the synthesis of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with debenzylation and ring hydrogenation steps . Another study describes the separation of enantiomers and subsequent synthesis of antilipidemic agents from optically active precursors . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides information on the absolute configuration of the molecules . Additionally, vibrational circular dichroism has been used to determine the absolute configuration of chiral fluoropyrrolidines, which could be relevant for confirming the stereochemistry of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanation, amide formation, and Schiff base formation . These reactions are crucial for constructing the core structure and introducing functional groups that are pertinent to the biological activity of the compounds. Understanding these reactions can aid in the development of a synthetic route for "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods such as FTIR, NMR, and DFT analyses . These methods provide insights into the stability, purity, and electronic structure of the compounds, which are important for understanding their reactivity and interaction with biological targets. The intramolecular hydrogen bonding patterns observed in some compounds can influence their conformation and, consequently, their biological activity .

科学研究应用

合成工艺和化学性质

- 描述了一种相关化合物((S)-叔丁基 1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙烷-2-基氨基甲酸酯)的实用且可扩展的合成工艺,展示了其在制造淋巴细胞功能相关抗原 1 抑制剂中的相关性 (Li 等人,2012 年)。

- 对结构相似的 3-(3,5-二叔丁基-4-羟基苄亚基)吡咯烷-2-酮的研究表明,它们具有作为抗炎和镇痛剂以及前列腺素和白三烯合成双重抑制剂的潜力 (Ikuta 等人,1987 年)。

- 与标题化合物密切相关的化合物叔丁基 {1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基} -氨基甲酸酯的结构分析提供了对其分子构型的见解,包括分子内氢键 (Weber 等人,1995 年)。

潜在的药用应用

- 一项关于合成 N-取代吡咯烷-3-基甲胺的研究,其中包括叔丁基(1-苄基吡咯烷-3-基)甲基氨基甲酸酯等化合物,突出了其作为药物中间体的意义。所描述的工艺简单、经济高效且环保 (Geng Min,2010 年)。

化学合成和反应

- 肽变形酶抑制剂 VRC3375(N-羟基-3-R-丁基-3-[(2-S-(叔丁氧羰基)-吡咯烷-1-基羰基]丙酰胺)的合成和生物活性显示了构效关系的探索以及作为抗菌剂的潜力 (Jain 等人,2003 年)。

材料科学中的应用

- 研究合成新型聚(亚苯基醚酮)及其与聚吡咯的导电复合材料,涉及 1,3-双(4-氟苯甲酰基)-5-叔丁基苯等衍生物,在材料科学中对于开发导电复合材料具有重要意义 (Selampinar 等人,1997 年)。

属性

IUPAC Name |

tert-butyl N-[(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZGSEIULCPYBX-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)